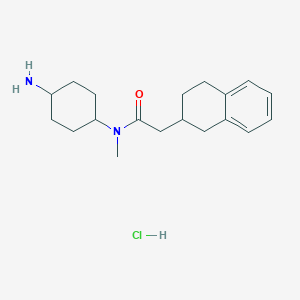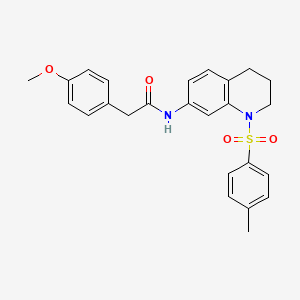
N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with a complex chemical structure. This compound's unique blend of functional groups contributes to its diverse range of applications in fields such as medicinal chemistry and industrial manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide generally begins with the preparation of intermediate compounds. A typical synthetic route may involve:
Formation of the Imidazole Core: Condensation reactions involving substituted benzenes and nitriles.
Thioether Formation: Reacting the imidazole intermediate with thioacetic acid.
Phenyl Substitution: Using aromatic substitution reactions to attach the phenyl groups.
The reaction conditions usually require controlled temperatures, catalysts such as Lewis acids or bases, and solvents that support nucleophilic or electrophilic substitution.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction parameters to maximize yield and purity. This often includes:
Continuous flow reactors for large-scale synthesis.
Use of high-purity reagents and catalysts to minimize by-products.
Post-reaction purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is known to undergo various chemical reactions:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Aromatic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium or nickel in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides for alkylation reactions.
Major Products: The major products from these reactions often retain the core structure, with modifications mainly at the phenyl and imidazole rings. This includes derivatives like sulfoxides and alkylated imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially in the development of novel pharmaceuticals.
Biology: Its derivatives have been studied for their potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug development, particularly for its ability to interact with specific protein targets in the body.
Industry: Utilized in the manufacturing of specialty chemicals and advanced materials due to its robust chemical structure.
Mecanismo De Acción
Effect Mechanism: The compound exerts its effects primarily through interactions with enzymes or receptors, influencing biochemical pathways.
Molecular Targets: N-phenyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific cellular receptors, altering cell signaling processes.
Comparación Con Compuestos Similares
N-phenylimidazoles: Share the imidazole core but lack the trifluoromethyl group.
Thioacetamides: Similar in having the thioamide group but differ in the aromatic substituents.
Unique Attributes:
Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.
Imidazole Ring: Provides a versatile platform for further chemical modifications.
This compound's distinct chemical structure and versatile reactivity make it a valuable entity in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3OS/c1-17-10-12-18(13-11-17)22-15-29-24(33-16-23(32)30-20-7-3-2-4-8-20)31(22)21-9-5-6-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBXDURCUUPWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2610573.png)


![N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2610577.png)
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)




![3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one](/img/structure/B2610586.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)
